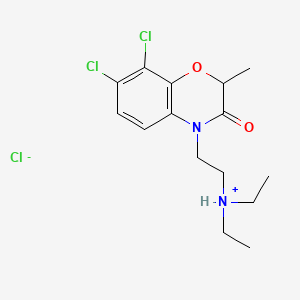
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that features a piperazine ring substituted with a pyrimidyl group and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives can involve catalytic processes such as intermolecular and intramolecular cyclization . These methods are preferred for their high selectivity and efficiency. For example, the catalytic cyclodeamination of ethylenediamine using superacid catalysts like ( \text{SO}_4^{2-} )/ZrO(_2) or zeolite-based systems can achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to target sites . This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler derivative with similar structural features.
1-(2-Pyridyl)piperazine: Another related compound with a pyridyl group instead of a pyrimidyl group.
Uniqueness
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its combination of a trimethoxyphenyl group and a pyrimidyl-substituted piperazine ring. This structural complexity enhances its potential for diverse biological activities and applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
66922-71-2 |
|---|---|
Molekularformel |
C19H26Cl2N4O4 |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |
InChI |
InChI=1S/C19H24N4O4.2ClH/c1-25-16-11-14(12-17(26-2)18(16)27-3)15(24)13-22-7-9-23(10-8-22)19-20-5-4-6-21-19;;/h4-6,11-12H,7-10,13H2,1-3H3;2*1H |
InChI-Schlüssel |
HUKJJFWNGNBQQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CC=N3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


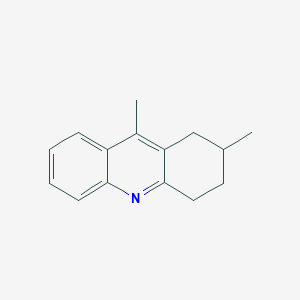

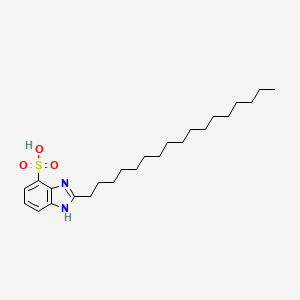
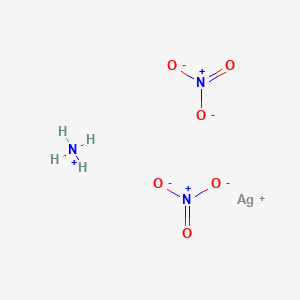
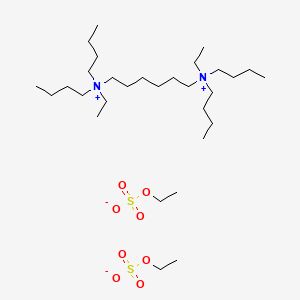
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
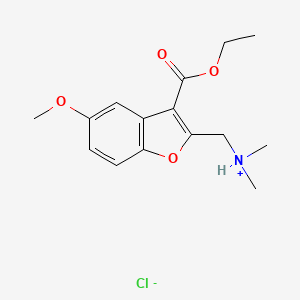
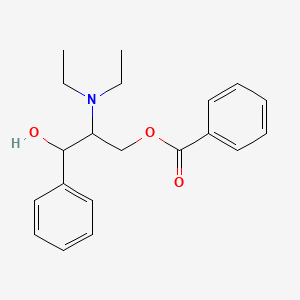
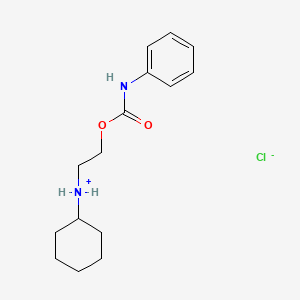
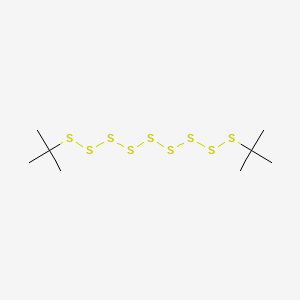
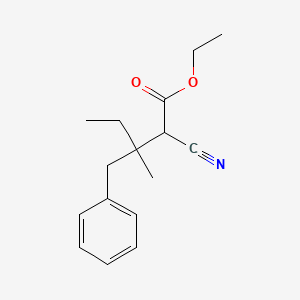

![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
